molecular formula C12H18N2O4 B4686065 ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate CAS No. 39215-52-6

ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate

Cat. No.: B4686065
CAS No.: 39215-52-6
M. Wt: 254.28 g/mol
InChI Key: QKLTUZKTQSIWKO-UHFFFAOYSA-N
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Description

Ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate (CAS Registry Number 39215-52-6 ) is a chemical compound with a molecular formula of C12H18N2O4 and a molecular weight of 254.28 g/mol . This serves as a versatile building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. The compound features a 5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl moiety linked to a hexanoate chain, with an ethyl ester functional group that makes it a valuable intermediate for further chemical modifications . Researchers can utilize this compound in the development of novel pharmacologically active agents. Its structure is characterized by canonical SMILES representation of O=C(/C1=C(/NC(=O)N1)C)CCCCC(=O)OCC and an InChIKey of QKLTUZKTQSIWKO-UHFFFAOYSA-N . From an analytical perspective, this compound can be analyzed using reverse-phase (RP) HPLC methods, demonstrating its relevance in pharmacokinetic studies and impurity isolation during preparative separation . The product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

ethyl 6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-3-18-10(16)7-5-4-6-9(15)11-8(2)13-12(17)14-11/h3-7H2,1-2H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLTUZKTQSIWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192471
Record name Ethyl 2,3-dihydro-5-methyl-epsilon-2-dioxo-1H-imidazole-4-hexanoate
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Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39215-52-6
Record name Ethyl 2,3-dihydro-5-methyl-ε,2-dioxo-1H-imidazole-4-hexanoate
Source CAS Common Chemistry
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Record name Ethyl 6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoate
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Record name Ethyl 2,3-dihydro-5-methyl-epsilon-2-dioxo-1H-imidazole-4-hexanoate
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Record name Ethyl 2,3-dihydro-5-methyl-ε-2-dioxo-1H-imidazole-4-hexanoate
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Record name ETHYL 6-(5-METHYL-2-OXO-1,3-DIHYDROIMIDAZOL-4-YL)-6-OXOHEXANOATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the hexanoate ester group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the imidazole ring or other parts of the molecule.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced imidazole rings.

Scientific Research Applications

Ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent-Driven Property Modifications

  • Polarity and Reactivity: The thiocyanato analog (C₁₃H₁₇N₃O₄S) exhibits increased polarity due to the electronegative sulfur and nitrile groups, which may enhance solubility in polar solvents .
  • Biological Activity: The benzothiazole-sulfanylmethyl substituent (C₂₀H₂₂N₂O₄S₂) suggests applications in targeting enzymes or receptors with aromatic binding pockets, as seen in kinase inhibitors . The bromo-substituted analog (C₁₂H₁₇BrN₂O₄) may act as a halogen bond donor or alkylating agent .

Key Research Findings

  • Thermodynamic Stability : The 2-oxo-2,3-dihydroimidazole core is stabilized by intramolecular hydrogen bonding, as inferred from analogs with similar dihydro frameworks .
  • Reactivity : Bromine and thiocyanato groups ( and ) may undergo nucleophilic substitution, enabling further derivatization .

Biological Activity

Ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate is a compound that has garnered attention for its potential biological activities. This article delves into the compound's properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H18N2O4
  • Molecular Weight : 254.282 g/mol
  • CAS Number : 39215-52-6

The compound features an imidazole ring, which is known for its role in various biological processes, including enzyme catalysis and as a building block for many biologically active molecules.

The biological activity of this compound can be attributed to its structural components:

  • Imidazole Derivative : The presence of the imidazole moiety suggests potential interactions with biological targets such as enzymes and receptors.
  • Carbonyl Groups : The carbonyl functionalities may participate in hydrogen bonding and contribute to the compound's ability to form stable complexes with biomolecules.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit antimicrobial properties. This compound has shown potential against various bacterial strains in preliminary assays.

Case Studies and Research Findings

Several studies have investigated the biological implications of imidazole derivatives:

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry examined various imidazole derivatives, highlighting their effectiveness against resistant bacterial strains. The study reported that modifications to the imidazole ring could enhance antimicrobial activity .
  • Anticancer Activity :
    • Research conducted by Atwal et al. demonstrated that certain imidazole derivatives exhibited significant cytotoxicity against human cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Structure-Activity Relationship (SAR) :
    • A comprehensive SAR analysis indicated that substituents on the imidazole ring significantly influence the biological activity of these compounds. This compound's unique structure positions it as a candidate for further exploration in drug development .

Data Tables

PropertyValue
Molecular FormulaC12H18N2O4
Molecular Weight254.282 g/mol
CAS Number39215-52-6
Potential ActivitiesAntimicrobial, Anticancer
Study ReferenceFindings
Atwal et al., 1990Significant cytotoxicity against cancer cells
Journal of Medicinal ChemistryEnhanced antimicrobial activity with structural modifications
Comprehensive SAR AnalysisInfluence of substituents on biological activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate, and how are yields optimized under varying conditions?

  • Answer : The compound is typically synthesized via esterification of the corresponding carboxylic acid with ethanol under acidic catalysis (e.g., sulfuric acid) and reflux conditions. Optimization involves adjusting stoichiometry, solvent choice (e.g., toluene or THF), and reaction time. For example, yields up to 75% are achievable with controlled reflux durations and catalyst loading . Continuous-flow industrial processes may further enhance scalability .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer : Key techniques include:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and imidazole ring vibrations (~1500–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), ketone environments, and imidazole proton coupling patterns .
  • Mass Spectrometry : Confirms molecular weight via exact mass analysis (e.g., 284.3 g/mol for related analogs) .

Q. What functional groups in this compound influence its reactivity in organic transformations?

  • Answer : Reactivity is driven by:

  • Ketone Group : Susceptible to nucleophilic addition (e.g., Grignard reagents) or reduction (NaBH₄/LiAlH₄) .
  • Ester Group : Hydrolyzes to carboxylic acids under acidic/basic conditions .
  • Imidazole Ring : Participates in hydrogen bonding and π-π stacking, affecting solubility and biological interactions .

Advanced Research Questions

Q. How can reaction mechanisms for the compound’s key transformations (e.g., oxidation, substitution) be experimentally validated?

  • Answer : Mechanistic studies require:

  • Isotopic Labeling : Track oxygen in ketone oxidation using ¹⁸O-labeled water .
  • Kinetic Profiling : Monitor reaction rates under varying pH and temperature to identify rate-determining steps .
  • Computational Modeling : Density functional theory (DFT) predicts transition states and intermediates for nucleophilic substitution at the ester group .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Answer : Discrepancies may arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Structural Analogs : Compare bioactivity of derivatives (e.g., piperazine vs. naphthyl-substituted analogs) to isolate pharmacophores .
  • Metabolic Stability : Evaluate degradation pathways (e.g., 6-oxohexanoate dehydrogenase-mediated oxidation) using LC-MS .

Q. How can computational tools predict the compound’s interactions with enzymatic targets?

  • Answer :

  • Molecular Docking : Simulate binding to targets (e.g., cyclooxygenase-2) using AutoDock Vina, prioritizing hydrophobic interactions with the imidazole ring .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent electronic effects (e.g., nitro/methoxy groups) with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate
Reactant of Route 2
Reactant of Route 2
ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate

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